Valeraldehyde dibutyl acetal Valeraldehyde dibutyl acetal Valeraldehyde dibutyl acetal belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Valeraldehyde dibutyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, valeraldehyde dibutyl acetal is primarily located in the membrane (predicted from logP). Valeraldehyde dibutyl acetal has a sweet and nutty taste.
Brand Name: Vulcanchem
CAS No.: 13112-65-7
VCID: VC20984021
InChI: InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3
SMILES: CCCCC(OCCCC)OCCCC
Molecular Formula: C13H28O2
Molecular Weight: 216.36 g/mol

Valeraldehyde dibutyl acetal

CAS No.: 13112-65-7

Cat. No.: VC20984021

Molecular Formula: C13H28O2

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

Valeraldehyde dibutyl acetal - 13112-65-7

Specification

Description Valeraldehyde dibutyl acetal belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. Valeraldehyde dibutyl acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, valeraldehyde dibutyl acetal is primarily located in the membrane (predicted from logP). Valeraldehyde dibutyl acetal has a sweet and nutty taste.
CAS No. 13112-65-7
Molecular Formula C13H28O2
Molecular Weight 216.36 g/mol
IUPAC Name 1,1-dibutoxypentane
Standard InChI InChI=1S/C13H28O2/c1-4-7-10-13(14-11-8-5-2)15-12-9-6-3/h13H,4-12H2,1-3H3
Standard InChI Key LDJYPEMHNQONGS-UHFFFAOYSA-N
SMILES CCCCC(OCCCC)OCCCC
Canonical SMILES CCCCC(OCCCC)OCCCC

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